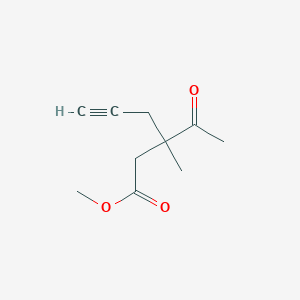
Methyl 3-acetyl-3-methylhex-5-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-acetyl-3-methylhex-5-ynoate is an organic compound with the molecular formula C10H14O3. It is a derivative of hexynoic acid and features both an acetyl group and a methyl group attached to the hexynoate backbone. This compound is of interest due to its unique structure, which includes a triple bond, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-acetyl-3-methylhex-5-ynoate typically involves the alkylation of a suitable precursor. One common method is the reaction of 3-methylhex-5-ynoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and controlled reaction environments helps in scaling up the production while maintaining consistency in product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-acetyl-3-methylhex-5-ynoate undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation can reduce the triple bond to a double or single bond, forming alkenes or alkanes.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) in the presence of a solvent like acetone.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of amides or esters.
Wissenschaftliche Forschungsanwendungen
Methyl 3-acetyl-3-methylhex-5-ynoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-acetyl-3-methylhex-5-ynoate involves its interaction with various molecular targets. The triple bond in its structure allows it to participate in cycloaddition reactions, forming cyclic compounds. The acetyl group can undergo hydrolysis, releasing acetic acid and forming a more reactive intermediate that can interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-acetyl-3-methylpent-4-ynoate
- Methyl 3-acetyl-3-methylbut-3-ynoate
- Methyl 3-acetyl-3-methylprop-2-ynoate
Uniqueness
Methyl 3-acetyl-3-methylhex-5-ynoate is unique due to its longer carbon chain and the presence of both an acetyl and a methyl group, which provide distinct reactivity patterns compared to shorter-chain analogs. This makes it a valuable compound for studying the effects of chain length and functional group positioning on chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
61031-99-0 |
|---|---|
Molekularformel |
C10H14O3 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
methyl 3-acetyl-3-methylhex-5-ynoate |
InChI |
InChI=1S/C10H14O3/c1-5-6-10(3,8(2)11)7-9(12)13-4/h1H,6-7H2,2-4H3 |
InChI-Schlüssel |
XSHZBFOQEMGHEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C)(CC#C)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


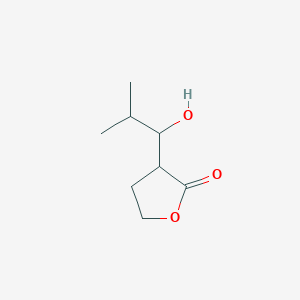

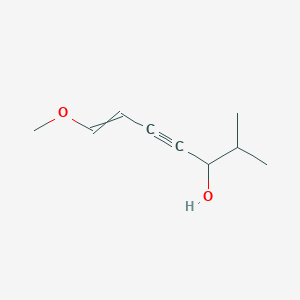
![1-Chloro-4-[(4-isocyanatophenoxy)methyl]benzene](/img/structure/B14603429.png)
![Ethanesulfonic acid, 2-[(3-aminopropyl)amino]-](/img/structure/B14603433.png)
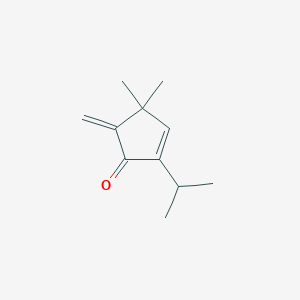
![1-[3,4,6-Tris(benzyloxy)-2-hydroxyphenyl]ethan-1-one](/img/structure/B14603447.png)
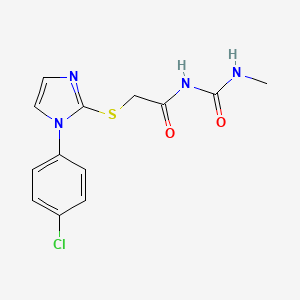
![(Pyridin-3-yl)methyl {4-[(2-methylpropyl)sulfanyl]phenyl}carbamate](/img/structure/B14603462.png)



![N-[(4-Methylphenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14603479.png)

